Candesartan Cilexetil Methoxy Analogue

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of candesartan cilexetil, including its methoxy analogues, involves complex organic transformations. A notable method starts from methyl 2-amino-3-nitrobenzoate, leading to the final product through reactions like N-arylation to form the 2-ethoxy benzimidazole ring, a key structural component of candesartan cilexetil (Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of candesartan cilexetil and its analogues can be characterized using techniques like NMR and MS. Impurities and degradation products have been synthesized and identified, emphasizing the compound's structural complexity and the importance of precise analytical methods for its characterization (Havlíček et al., 2009).

Chemical Reactions and Properties

Candesartan cilexetil undergoes hydrolysis and transesterification reactions, especially during solid-phase extraction processes, demonstrating its chemical reactivity. These reactions are significant for understanding the drug's stability and the conditions under which it can degrade (Ferreirós et al., 2007).

Physical Properties Analysis

The development of controlled-release formulations and the examination of candesartan cilexetil's solubility and bioavailability underscore the importance of its physical properties. The formulation of polar lipid microparticles, for example, shows the effort to enhance its physical properties for better therapeutic efficacy (Kamalakkannan et al., 2013).

Chemical Properties Analysis

Candesartan cilexetil's chemical properties, including its interaction with other substances and its behavior under various conditions, have been extensively studied. Investigations into its impurities and the structural elucidation of related compounds provide deep insights into its chemical profile and potential reactions (Raman et al., 2011).

Applications De Recherche Scientifique

Cardiovascular Benefits in Chronic Heart Failure

Candesartan cilexetil, an orally administered pro-drug of candesartan, is a highly selective antagonist of the angiotensin II subtype 1 (AT1) receptor, which mediates the pressor activities of angiotensin II. It is approved for treating chronic heart failure (CHF) in patients with impaired left ventricular (LV) systolic function in Europe. The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) programme suggests that candesartan cilexetil reduces morbidity and mortality in patients with CHF and LV ejection fraction ≤40%, offering cardiovascular benefits when used as an alternative or an addition to ACE inhibitors in symptomatic CHF treatment regimens (Fenton & Scott, 2005).

Sustained Blood Pressure Reduction

Candesartan cilexetil is noted for its potent and long-acting nature as an angiotensin II type I (AT1) receptor antagonist, providing a sustained reduction in blood pressure for up to 48 hours after dosing. This property is clinically relevant, especially considering compliance issues in hypertensive patients (Bönner & Fuchs, 2005).

Comparison with Other Angiotensin II Receptor Antagonists

Research indicates that candesartan cilexetil offers several advantages over other antihypertensive agents, including superior clinical efficacy compared to losartan, a sustained action over 24 hours, and good tolerability in patients with essential hypertension. Its efficacy in combination therapy (e.g., with hydrochlorothiazide and amlodipine) and its selective, tight binding to, and slow dissociation from the AT1 receptor are notable. Preliminary studies suggest candesartan cilexetil also offers beyond blood pressure control, including potential end-organ protection (Sever, 1999).

Renoprotective Effects and Treatment of Diabetic Nephropathy

Candesartan displays beneficial effects on the kidneys, which seem to stem not only from systemic blood pressure reduction but also from its blockade of intrarenal angiotensin II type I (AT1) receptors. Initial studies indicate that candesartan reduces renal vascular resistance in hypertensive patients and urinary albumin excretion in patients with type 2 diabetes mellitus and concomitant microalbuminuria or proteinuria. These findings underscore the class of angiotensin II receptor blockers' potential in preventing or progressing diabetic nephropathy, highlighting the renoprotective effects of candesartan in diabetic patients (Mimran & Alfaro, 2003).

Safety And Hazards

Candesartan Cilexetil Methoxy Analogue is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging fertility or the unborn child. Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

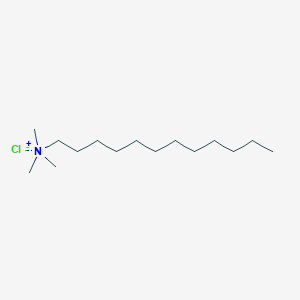

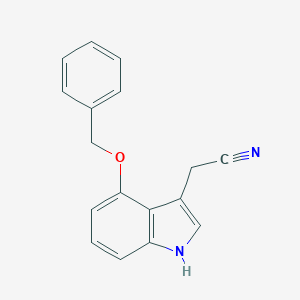

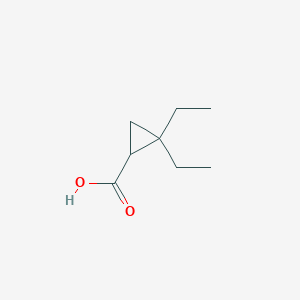

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N6O6/c1-20(43-32(40)44-23-9-4-3-5-10-23)42-30(39)26-13-8-14-27-28(26)38(31(33-27)41-2)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29/h6-8,11-18,20,23H,3-5,9-10,19H2,1-2H3,(H,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNSKCNGTUJNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433320 | |

| Record name | Candesartan Cilexetil Methoxy Analogue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

CAS RN |

1026042-12-5 | |

| Record name | Candesartan Cilexetil Methoxy Analogue | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)